2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

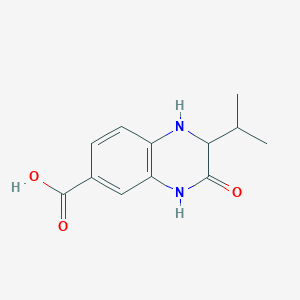

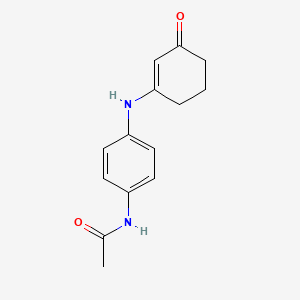

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a chemical compound with the molecular formula C12H14N2O31. It has a molecular weight of 234.25 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Molecular Structure Analysis

The InChI code for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is 1S/C12H14N2O31. This code provides a specific representation of the molecular structure of the compound.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid include a molecular weight of 234.25 g/mol1. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.科学研究应用

Chemical Synthesis and Reactivity

The compound has been explored in the context of synthetic chemistry, particularly in reactions involving ring opening and functionalization of cyclic amines. For example, studies have demonstrated its use in ring-opening reactions of quinoline substituted epoxides, showcasing its potential in creating diverse chemical structures with opposite regioselectivities under different reaction conditions (Boa et al., 2003). Another investigation detailed the mechanistic study of reversible solid-state melt isomerization between 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, highlighting its thermal rearrangement capabilities (Martínez-Gudiño et al., 2019).

Material Science Applications

In material science, the compound has been utilized to synthesize and study the photophysical properties of coordination polymers. These materials are of interest for their potential in light-emitting devices, sensors, and other applications. A study demonstrated the synthesis of complexes based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, revealing their structure and luminescence properties, which are critical for developing advanced functional materials (Yuan et al., 2017).

Organic Chemistry and Catalysis

Research has also explored its applications in organic chemistry and catalysis, particularly in C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. These studies focus on the compound's utility in creating complex organic molecules through innovative synthetic routes, expanding the toolkit available for organic synthesis (Kang et al., 2015).

Antimicrobial and Antifungal Applications

While your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of related compounds have been studied for their antimicrobial, antifungal, and antiviral potential. This indicates a broader interest in the quinoxaline carboxylic acid family for potential therapeutic applications (Chaudhary et al., 2016).

安全和危害

Specific safety and hazard information for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid was not found in the search results. As with all chemicals, it should be handled with care, following appropriate safety protocols.

未来方向

The future directions for the use and study of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid are not specified in the search results. However, given its designation for research use1, it may have potential applications in various scientific studies.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.

属性

IUPAC Name |

3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVVKYUSJLGLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)